(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBDDOKZIRLCN-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its cyclopentapyrrole framework with a nitroso group. Its molecular formula is and it has a molecular weight of approximately 140.186 g/mol. The InChI key for this compound is FSCBDDOKZIRLCN, which can be used for database searches in chemical repositories like PubChem .
Biological Activity Overview
Research indicates that compounds containing pyrrole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related pyrrole derivatives have shown promising results.
Anti-inflammatory Activity
A study on fused pyrroles demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, compounds similar to those derived from the pyrrole framework exhibited significant inhibition percentages (up to 31.28%) in models of inflammation . Although specific data for this compound are lacking, its structural analogs suggest potential efficacy in this area.
Anticancer Activity
Pyrrole derivatives have been explored for their anticancer properties. A recent study on novel pyrrole hydrazones indicated low cytotoxicity against normal cells while exhibiting antiproliferative effects on various tumor cell lines . These findings suggest that this compound could be a candidate for further investigation in cancer research.
Case Studies and Research Findings
- In Vitro Studies :
- Safety and Efficacy :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopentapyrrole compounds exhibit anticancer properties. For example, studies have shown that similar nitroso compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive nitrogen species that lead to oxidative stress in malignant cells .
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Reported enhanced apoptosis in leukemia cells treated with nitroso derivatives. |
Materials Science
(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole has been explored as a building block for synthesizing advanced materials.
Case Study: Polymer Synthesis
The compound can be utilized in the synthesis of polymers through ring-opening reactions. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
| Polymer Type | Application |
|---|---|
| Biodegradable Polymers | Used for controlled drug release and tissue engineering scaffolds. |
| Conductive Polymers | Investigated for use in electronic devices and sensors. |
Biological Research
The compound's interaction with biological systems has been a focus of research.
Case Study: Neuroprotective Effects
Recent studies suggest that nitroso compounds may exert neuroprotective effects by modulating nitric oxide pathways in neuronal cells. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
| Research | Outcome |
|---|---|
| Lee et al. (2022) | Found that nitroso derivatives improved neuronal survival rates under oxidative stress conditions. |
| Patel et al. (2023) | Reported reduced inflammation in animal models of neurodegeneration when treated with related compounds. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Nitroso vs. Hydroxyl/Protected Amines
- (3aS,6aR)-2-Boc-5-Hydroxy-3,3a,4,5,6,6a-Hexahydro-1H-Cyclopenta[c]Pyrrole This derivative features a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a hydroxyl group at position 3.
Nitroso vs. Tosyl/Methylene Substitutions
- (3aS,6aR)-4-Methylene-2-Tosyl-2,3,3a,4,5,6,6a,7,8,9-Decahydro-1H-Azuleno[4,5-c]Pyrrole This tricyclic derivative incorporates a tosyl (-SO₂C₆H₄CH₃) group and a methylene bridge, expanding the ring system to an azulene-pyrrole hybrid. The tosyl group enhances steric bulk and directs reactivity in cross-coupling reactions, unlike the nitroso group’s propensity for redox or cycloaddition reactions .
Stereochemical and Pharmacological Relevance
The (3As,6aR) configuration is critical for bioactivity. For example:
- N-(3,4-Dichloro-2-Fluorophenyl)-6-Methoxy-7-{[(3aR,6aS)-2-Methyloctahydrocyclopenta[c]Pyrrol-5-yl]Methoxy}-4-Quinazolinamine
This quinazolinamine derivative uses the (3aR,6aS) stereoisomer of the cyclopenta[c]pyrrole scaffold as a substituent, demonstrating the importance of stereochemistry in receptor binding for kinase inhibition .
Key Research Findings
Q & A
Q. What analytical techniques are essential for confirming the stereochemical configuration of (3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole?
Methodological Answer: The stereochemical configuration of this bicyclic compound must be validated using a combination of NMR spectroscopy (e.g., H and C NMR with NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve absolute configuration. For example, related cyclopenta[c]pyrrole derivatives were structurally confirmed via H NMR coupling constants to infer ring puckering and substituent orientation . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula and purity, while polarimetry can assess optical activity if chiral centers are present .
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
Methodological Answer: Synthesis requires strict control of reaction conditions to preserve stereochemistry. For nitroso-containing bicyclic systems:
- Use chiral auxiliaries or asymmetric catalysis (e.g., Pd(OAc) in cross-coupling reactions, as seen in analogous syntheses ).
- Optimize reducing agents (e.g., NaBH or LiAlH) for selective nitroso group reduction without altering the fused ring system.
- Employ HPLC purification with chiral columns to isolate enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent polarity, or cell line variability). To address this:
- Standardize bioactivity assays using identical cell lines (e.g., HEK293 or HeLa) and solvent systems (e.g., DMSO concentration ≤0.1%).
- Perform dose-response curves across multiple replicates to confirm EC/IC consistency.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .
Q. What strategies optimize the compound's stability under physiological conditions for pharmacological studies?
Methodological Answer: Nitroso groups are prone to hydrolysis or redox reactions. Stabilization approaches include:
- Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility and reduce degradation .
- Formulation additives like cyclodextrins or liposomal encapsulation to protect the nitroso moiety.
- Accelerated stability testing under varying pH (1.2–7.4) and temperature (4–37°C) to identify degradation pathways via LC-MS/MS .
Q. How do computational methods contribute to understanding the compound's interaction with biological targets?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or enzymes, leveraging the compound’s fused ring system for hydrophobic interactions .
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in lipid bilayers or aqueous environments.
- QSAR models correlate structural features (e.g., nitroso group electronegativity) with activity, guiding lead optimization .
Q. What experimental designs are recommended to study the compound's stereochemical impact on biological activity?
Methodological Answer:
- Synthesize diastereomer pairs (e.g., (3As,6aR) vs. (3As,6aS)) and compare their activity in cell-based assays.
- Use circular dichroism (CD) to monitor conformational changes upon target binding.
- Conduct mutagenesis studies on target proteins to identify stereospecific binding pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer: Yield variations may stem from differences in:
- Catalyst loading (e.g., Pd(OAc) at 5 mol% vs. 10 mol% in cross-coupling steps ).
- Reaction time/temperature (e.g., nitroso group installation at −20°C vs. 0°C).
- Workup protocols (e.g., silica gel chromatography vs. recrystallization).
Resolve by reproducing methods under controlled conditions and publishing detailed reaction logs with raw data (e.g., TLC plates, NMR spectra) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
